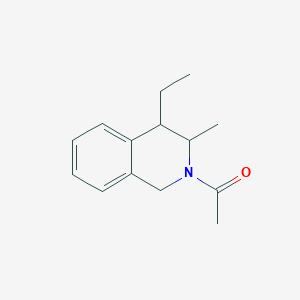
1-(5,6,7,8-Tetrahydronaphthalen-2-yl)butane-1,3-dione
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(5,6,7,8-Tetrahydronaphthalen-2-yl)butane-1,3-dione is an organic compound that belongs to the class of naphthalene derivatives. This compound is characterized by a naphthalene ring system that is partially hydrogenated, making it a tetrahydronaphthalene derivative. The presence of a butane-1,3-dione moiety adds to its unique chemical structure, which is of interest in various fields of research and industrial applications.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 1-(5,6,7,8-Tetrahydronaphthalen-2-yl)butane-1,3-dione typically involves the hydrogenation of naphthalene derivatives followed by the introduction of the butane-1,3-dione group. One common method involves the hydrogenation of 2-naphthyl ketone in the presence of a suitable catalyst such as palladium on carbon (Pd/C) under hydrogen gas. The resulting tetrahydronaphthalen-2-yl ketone is then reacted with acetylacetone under acidic or basic conditions to yield the desired compound .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Catalysts and solvents are carefully selected to ensure cost-effectiveness and environmental sustainability.
Analyse Chemischer Reaktionen
Types of Reactions: 1-(5,6,7,8-Tetrahydronaphthalen-2-yl)butane-1,3-dione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding carboxylic acids.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to yield alcohol derivatives.
Substitution: The compound can undergo electrophilic aromatic substitution reactions, where substituents such as halogens or nitro groups are introduced into the naphthalene ring.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an aqueous medium.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Halogenation using bromine or chlorination using chlorine gas in the presence of a Lewis acid catalyst.
Major Products Formed:
Oxidation: Carboxylic acids.
Reduction: Alcohol derivatives.
Substitution: Halogenated or nitro-substituted naphthalene derivatives.
Wissenschaftliche Forschungsanwendungen
1-(5,6,7,8-Tetrahydronaphthalen-2-yl)butane-1,3-dione has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development, particularly in designing molecules with specific pharmacological activities.
Industry: Utilized in the production of specialty chemicals and materials with unique properties.
Wirkmechanismus
The mechanism of action of 1-(5,6,7,8-Tetrahydronaphthalen-2-yl)butane-1,3-dione involves its interaction with specific molecular targets and pathways. For instance, its potential anticancer activity may be attributed to its ability to inhibit certain enzymes or signaling pathways involved in cell proliferation and survival. The exact molecular targets and pathways can vary depending on the specific application and context of use .
Vergleich Mit ähnlichen Verbindungen
1-(Naphthalen-2-yl)butane-1,3-dione: Lacks the tetrahydro modification, resulting in different chemical and biological properties.
1-(5,6,7,8-Tetrahydronaphthalen-2-yl)propan-1-one: Similar structure but with a propanone moiety instead of butane-1,3-dione.
Uniqueness: 1-(5,6,7,8-Tetrahydronaphthalen-2-yl)butane-1,3-dione is unique due to its specific combination of a tetrahydronaphthalene ring and a butane-1,3-dione group. This unique structure imparts distinct chemical reactivity and potential biological activities, making it a valuable compound for various research and industrial applications.
Eigenschaften
Molekularformel |
C14H16O2 |
|---|---|
Molekulargewicht |
216.27 g/mol |
IUPAC-Name |
1-(5,6,7,8-tetrahydronaphthalen-2-yl)butane-1,3-dione |
InChI |
InChI=1S/C14H16O2/c1-10(15)8-14(16)13-7-6-11-4-2-3-5-12(11)9-13/h6-7,9H,2-5,8H2,1H3 |
InChI-Schlüssel |
KIDOHGZGJVHHQO-UHFFFAOYSA-N |
Kanonische SMILES |
CC(=O)CC(=O)C1=CC2=C(CCCC2)C=C1 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![4,5-Dichloro-2-methylthieno[2,3-d]pyrimidine](/img/structure/B11885874.png)


![2-Phenyl-3-oxa-1-azaspiro[4.5]decane](/img/structure/B11885898.png)

![4-Chloro-5,6-dihydrobenzo[h]quinazoline](/img/structure/B11885902.png)





![5-Chlorospiro[indoline-3,3'-pyrrolidin]-2-one](/img/structure/B11885951.png)
